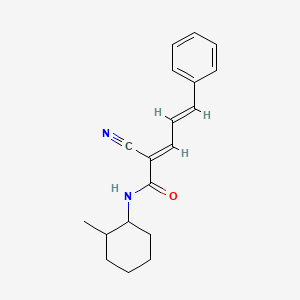
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as C16, is a chemical compound that has been widely studied for its potential applications in scientific research. C16 belongs to the class of acrylamide derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves its interaction with various cellular targets, including enzymes and receptors. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to interact with certain receptors, such as the cannabinoid receptor CB2, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has also been shown to scavenge free radicals and to inhibit the growth of cancer cells.
実験室実験の利点と制限
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its reproducibility, and its ease of synthesis. However, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide, including its potential use in combination with other drugs for cancer treatment, its optimization for neuroprotective effects, and its development as a therapeutic agent for autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide's effects and to determine its safety and efficacy in clinical trials.
Conclusion
In conclusion, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide is a promising compound that has been widely studied for its potential applications in scientific research. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. Although 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the potential of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide as a therapeutic agent.
合成法
The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide involves the reaction of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-propenenitrile with 2-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In immunology, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-5-3-4-6-15(11)21-18(23)13(10-20)7-12-8-14(19)17(22)16(9-12)24-2/h7-9,11,15,22H,3-6H2,1-2H3,(H,21,23)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTBMVISHDEOOM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{5-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5908318.png)

![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)

